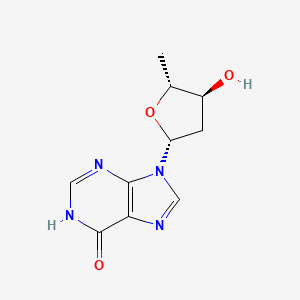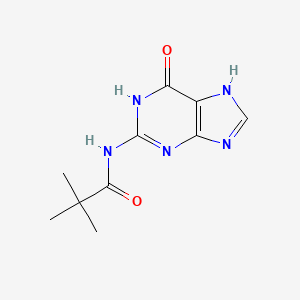
4-(5-Bromo-2-pyridinyl)phenol
Descripción general
Descripción
“4-(5-Bromo-2-pyridinyl)phenol” is a chemical compound with the CAS Number: 1032825-10-7 . It has a molecular weight of 250.09 and its IUPAC name is 4-(5-bromopyridin-2-yl)phenol . This compound is a solid at room temperature .
Synthesis Analysis
The synthesis of derivatives of “4-(5-Bromo-2-pyridinyl)phenol” has been reported in the literature . The introduction of the 5-bromopyridine group at the 4-position of the pyrazolinone ring was used to prepare three pyrazolinone condensed aminothiourea derivatives . The molecular structures of the compounds were confirmed by mass spectrometry and nuclear magnetic resonance spectroscopy .Molecular Structure Analysis
The InChI code for “4-(5-Bromo-2-pyridinyl)phenol” is 1S/C11H8BrNO/c12-9-3-6-11(13-7-9)8-1-4-10(14)5-2-8/h1-7,14H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“4-(5-Bromo-2-pyridinyl)phenol” is a solid at room temperature . and should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Photochromic Materials
This compound is used in the synthesis of pyrazolinone derivatives, which are a new class of organic photochromic materials. These materials exhibit excellent optical color change properties and have potential applications in high-density storage, fluorescence switching, and bioimaging .
Photoreversible Color Change
The introduction of the 5-bromopyridine group at the 4-position of the pyrazolinone ring allows for the preparation of pyrazolinone condensed aminothiourea derivatives. These derivatives demonstrate photoreversible color change in the powder crystal state, which could be useful in various optical applications .
Diabetes Treatment
There is a mention of a similar compound, 4-(5-Bromo-2-chlorobenzyl)phenol , being used to treat diabetes or related diseases. While this is not the exact compound you asked about, it suggests that brominated phenols may have potential in medical research for treating certain conditions .
Chemical Synthesis and Chromatography
Scientists have experience using this compound in areas such as life science, material science, chemical synthesis, and chromatography. It is involved in research for developing new materials and analytical methods .
In-vitro Studies
Compounds like 4-(5-Bromo-2-pyridinyl)phenol are designed for in-vitro studies conducted outside of living organisms. This suggests its use in controlled experimental settings to study biological processes or chemical reactions.
Safety and Hazards
Direcciones Futuras
The derivatives of “4-(5-Bromo-2-pyridinyl)phenol” have shown excellent optical color change properties in the powder crystal state, which show great potential for applications, including high-density storage, fluorescence switching, and bioimaging . Their excellent fluorescence reversibility under alternating UV and visible light indicates potential applications in fluorescent molecular switches .
Propiedades
IUPAC Name |
4-(5-bromopyridin-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-9-3-6-11(13-7-9)8-1-4-10(14)5-2-8/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBCQZIIQQHHCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-2-pyridinyl)phenol | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

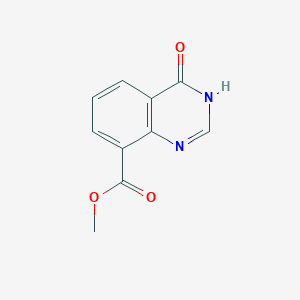

![3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B1436751.png)
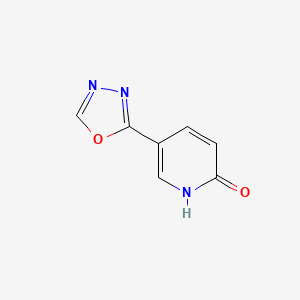
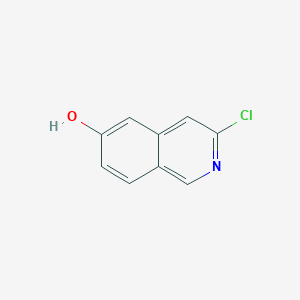
![(E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine](/img/structure/B1436755.png)
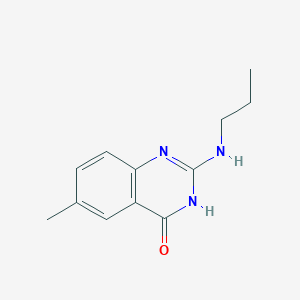
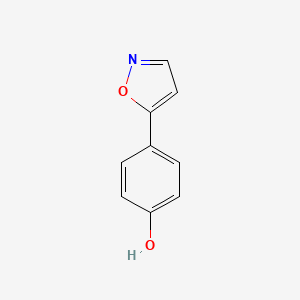
![3-(3,4-dimethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1436760.png)

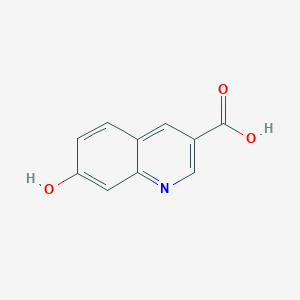
![2-Cyclopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1436763.png)
